molecular formula C23H24N4O4 B14871015 ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B14871015
M. Wt: 420.5 g/mol
InChI Key: QZAVKFPAISEQOE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring through cyclization reactions. The final step involves the coupling of the piperazine ring with the previously formed intermediate under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-(3-(phenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate: This compound has a phenyl group instead of a naphthalene ring, which may affect its reactivity and biological activity.

    Ethyl 4-(2-(3-(benzyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate: The presence of a benzyl group can influence the compound’s properties and applications.

The uniqueness of ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H24N4O4/c1-2-31-23(30)26-13-11-25(12-14-26)22(29)16-27-21(28)10-9-20(24-27)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15H,2,11-14,16H2,1H3

InChI Key

QZAVKFPAISEQOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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